Stereochemical Configuration: (R)-Enantiomer Versus Racemate and (S)-Enantiomer
The (R)-enantiomer of 4-fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline possesses the specific absolute configuration at the pyrrolidine C-3 stereocenter defined by the Cahn-Ingold-Prelog (R)-descriptor. In chiral biological environments—such as G-protein-coupled receptors (e.g., NK-3), ion channels, or enzyme active sites—the (R)- and (S)-enantiomers typically display divergent pharmacodynamics. Across the broader pyrrolidine-aryl-ether class, enantiomeric potency ratios (eudysmic ratios) at NK-3 and related neurokinin receptors frequently range from 10- to 100-fold depending on the specific substitution pattern [1]. The racemic mixture necessarily delivers only 50% of the active enantiomer, introducing the opposite stereoisomer as an impurity with unknown off-target potential [2].
| Evidence Dimension | Enantiomeric composition (stereochemical purity at pyrrolidine C-3) |
|---|---|
| Target Compound Data | Single (R)-enantiomer; commercial specification implies chiral purity consistent with 98% chemical purity (specific optical rotation data not publicly reported for this CAS) |
| Comparator Or Baseline | (S)-enantiomer: opposite absolute configuration, CAS not identified in public databases at time of search; Racemic mixture: 1:1 mixture of (R)- and (S)-enantiomers, CAS not separately indexed |
| Quantified Difference | Eudysmic ratios of 10- to 100-fold reported for enantiomeric pairs within the pyrrolidine-aryl-ether NK-3 antagonist chemotype [1]; racemic mixture contains 50% potentially undesired enantiomer |
| Conditions | Class-level: NK-3 receptor binding assays; stereospecific 1,3-dipolar cycloaddition synthetic route as described in patent WO2009019163 [1] |
Why This Matters
Procurement of the single enantiomer eliminates the confounding variable of the opposite stereoisomer in SAR studies and avoids the 50% 'inactive impurity' burden inherent to the racemate, which can obscure dose-response relationships and inflate apparent toxicity signals.
- [1] F. Hoffmann-La Roche AG. WO2009019163A1 – Pyrrolidine Aryl-Ether as NK3 Receptor Antagonists. Examples 1-52 describing enantiomer-specific synthesis and in vitro NK-3 binding data for individual stereoisomers. Filed 2008-07-29. View Source
- [2] FDA (2019). Guidance for Industry: Development of New Stereoisomeric Drugs. U.S. Department of Health and Human Services, Center for Drug Evaluation and Research. View Source
